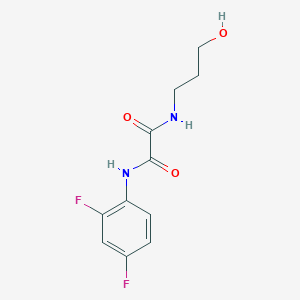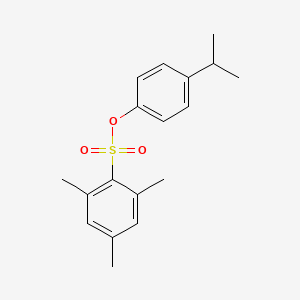![molecular formula C16H16N2O3S2 B2742657 Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 686770-97-8](/img/structure/B2742657.png)
Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another approach involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The full two-dimensional fingerprint plots for the title compound have been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are diverse and involve several steps. These include [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are intriguing. For instance, it has been found to crystallize from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C .Applications De Recherche Scientifique
Synthesis of Thiazoles and Fused Derivatives with Antimicrobial Activities
Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, including compounds with structural similarities to Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate. These compounds exhibited in vitro antimicrobial activity against bacterial and fungal isolates, highlighting their potential as antimicrobial agents Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008.
Tandem Multi-Component Synthesis
Raja and Perumal (2006) developed a five-component reaction leading to diastereomers of tetrahydropyridine derivatives. This synthesis route could potentially be adapted for the synthesis of compounds structurally related to this compound, showcasing the compound's versatility in organic synthesis V. P. A. Raja, S. Perumal, 2006.
Protecting Group for Thymidine Analogues
D’Onofrio et al. (2006) described the use of 2-(Phenylthio)ethyl as a novel two-stage base protecting group for thymidine analogues, which could be relevant for modifications of nucleoside structures including those related to this compound J. D’Onofrio, L. D. Napoli, G. D. Fabio, D. Montesarchio, 2006.
Antimycobacterial Agents
Raju et al. (2010) conducted a study on the synthesis of highly functionalized tetrahydropyridines and pyridines with significant in vitro activity against Mycobacterium tuberculosis. The methodologies and compounds explored in this study could inform further research on derivatives of this compound with potential antimycobacterial properties Suresh Kumar Raju, M. Stephen, P. Subbu, B. Debjani, Y. Perumal, S. Dharmarajan, 2010.
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized and evaluated a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including compounds with functional groups similar to this compound, for their antitumor activity against various human cancer cell lines. This research underscores the compound's potential application in developing new antitumor agents H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017.
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .
Mode of Action
It’s known that the thieno[3,2-d]pyrimidine ring system in the molecule can interact with biological targets via various mechanisms .
Pharmacokinetics
Propriétés
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-21-13(19)10-23-16-17-12-8-9-22-14(12)15(20)18(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCUPSXLIUTLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)

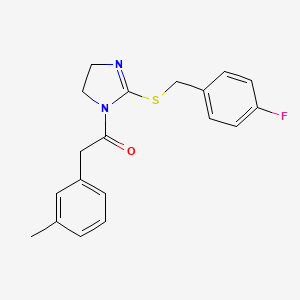
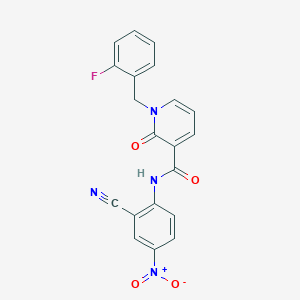
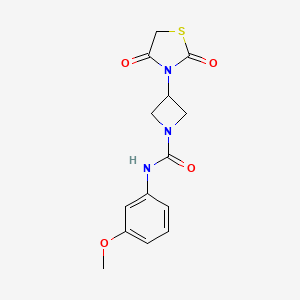
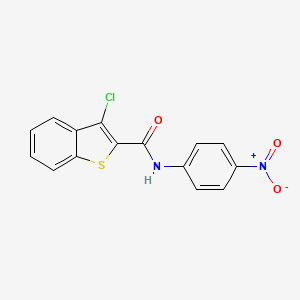
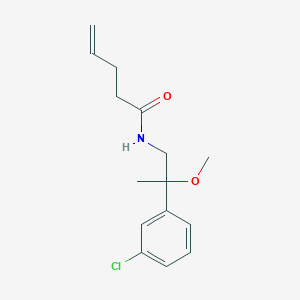
![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)
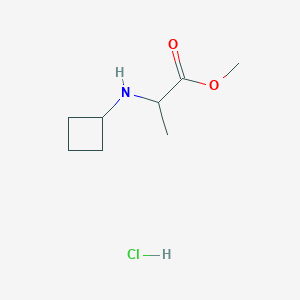
![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)

